molecular formula C13H17ClN2O B1399457 1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone CAS No. 1316223-57-0

1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B1399457
CAS No.: 1316223-57-0
M. Wt: 252.74 g/mol
InChI Key: MSSZBKMFJKLMTC-UHFFFAOYSA-N
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Description

“1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone” is a synthetic compound with a unique structure. It has a molecular formula of C13H17ClN2O and a molecular weight of 252.74 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a chloropyridine ring via a methylene bridge . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 252.74 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Microwave Assisted Synthesis : This compound has been used in microwave-assisted synthesis, demonstrating its utility in creating new chemical structures. For instance, Merugu et al. (2010) employed a related compound in the synthesis of isoindoline derivatives, highlighting the efficiency of microwave irradiation in chemical reactions (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Spectroscopic Characterization : The compound's derivatives have been characterized using spectroscopic techniques. A study by Song et al. (2008) involved the use of FT-IR and FT-Raman spectroscopy for analyzing the vibrational spectra of a similar compound, contributing to our understanding of its molecular structure (Song et al., 2008).

Biological Applications

Insecticidal and Fungicidal Activities

  • Insecticidal Activity : Some derivatives have shown potential as insecticides. Shi et al. (2008) explored the insecticidal properties of ethanone oxime derivatives, demonstrating the compound's versatility in different applications (Shi, Zhu, Song, 2008).

  • Fungicidal Activities : Additionally, studies have indicated that certain derivatives possess fungicidal properties. Zhu and Shi (2011) synthesized pyridine derivatives of dihydropyrimidinones and reported moderate fungicidal activities, suggesting the compound's potential in agricultural applications (Zhu & Shi, 2011).

Properties

IUPAC Name

1-[3-[(6-chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(17)16-6-2-3-12(9-16)7-11-4-5-13(14)15-8-11/h4-5,8,12H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSZBKMFJKLMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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